molecular formula C17H18N4O3S B2433252 N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-53-6

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2433252
CAS No.: 852135-53-6
M. Wt: 358.42
InChI Key: VVJMHGJLQRIMRA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to further functionalization to introduce the sec-butyl, methyl, and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions in green solvents have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as an anti-tubercular agent and its diverse reactivity make it a valuable compound for further research and development .

Properties

IUPAC Name

N-butan-2-yl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-10(2)18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-6-5-7-13(8-12)21(23)24/h5-10H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJMHGJLQRIMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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